molecular formula C7H3BrINS B13466000 2-Bromo-5-iodo-1,3-benzothiazole

2-Bromo-5-iodo-1,3-benzothiazole

Cat. No.: B13466000
M. Wt: 339.98 g/mol
InChI Key: MGFWGZSJVOXQSK-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-1,3-benzothiazole typically involves the bromination and iodination of 1,3-benzothiazole. One common method includes the reaction of 2-aminothiophenol with aldehydes to form the benzothiazole ring, followed by halogenation using bromine and iodine under controlled conditions .

Industrial Production Methods: Industrial production methods for benzothiazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodo-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-benzothiazole involves its interaction with various molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate enzymatic activities and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1,3-benzothiazole
  • 5-Iodo-1,3-benzothiazole
  • 2,5-Dibromo-1,3-benzothiazole

Comparison: 2-Bromo-5-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological properties compared to its mono-substituted counterparts. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

2-bromo-5-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H

InChI Key

MGFWGZSJVOXQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(S2)Br

Origin of Product

United States

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